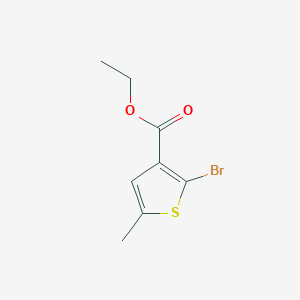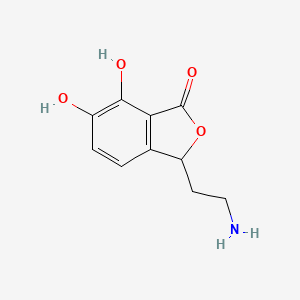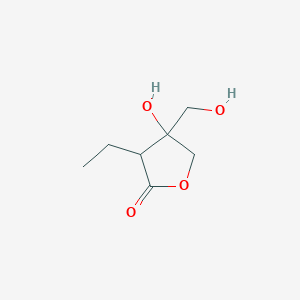
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI): is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with ethyl, hydroxy, and hydroxymethyl substituents. It is of interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from an ethyl-substituted dihydroxy compound, cyclization can be induced using a dehydrating agent such as sulfuric acid or phosphoric acid. The reaction typically requires controlled temperatures to ensure the formation of the desired furanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the compound in high purity. Industrial methods may also employ catalysts to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of more saturated furanone derivatives.
Substitution: Formation of various substituted furanones depending on the nucleophile used.
科学的研究の応用
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of flavor and fragrance compounds due to its unique aromatic properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
2(3H)-Furanone, 4-hydroxy-3-methyl-: Another furanone derivative with similar structural features but different substituents.
2(3H)-Furanone, 5-methyl-: A simpler furanone with a single methyl substituent.
Comparison:
Structural Differences: The presence of different substituents (ethyl, hydroxy, hydroxymethyl) in 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) makes it unique compared to other furanones.
Biological Activity: The specific substituents can influence the compound’s biological activity, making it more or less potent in various applications.
Chemical Reactivity: The different functional groups can affect the compound’s reactivity in chemical reactions, leading to different products and reaction pathways.
特性
CAS番号 |
549545-97-3 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
3-ethyl-4-hydroxy-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C7H12O4/c1-2-5-6(9)11-4-7(5,10)3-8/h5,8,10H,2-4H2,1H3 |
InChIキー |
IVUVQLGQSITTTA-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)OCC1(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
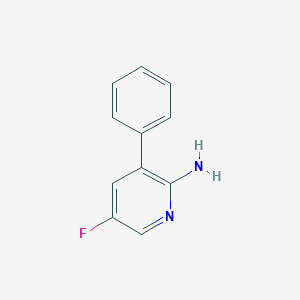
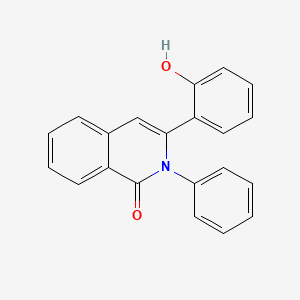


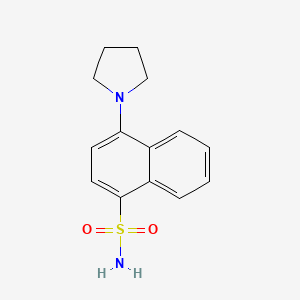
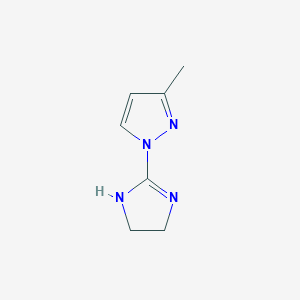

![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
